molecular formula C18H19ClFNO2S B14862024 5-(alpha-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydro thieno[3,2-c] pyridine hydrochloride

5-(alpha-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydro thieno[3,2-c] pyridine hydrochloride

Cat. No.: B14862024
M. Wt: 367.9 g/mol
InChI Key: GNCJDUATSSIGHD-UHFFFAOYSA-N
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Description

5-(alpha-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine Hcl is a novel thienopyridine prodrug. It is known for its potent antiplatelet activity, which makes it a valuable compound in the prevention of thrombotic cardiovascular events. This compound is a hydrochloride salt form, enhancing its solubility and stability for pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(alpha-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine Hcl involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production time .

Chemical Reactions Analysis

Types of Reactions

5-(alpha-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine Hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions include various metabolites and derivatives that retain or enhance the compound’s biological activity .

Scientific Research Applications

5-(alpha-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine Hcl has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting platelet aggregation. It is metabolized in the body to its active form, which binds irreversibly to the P2Y12 receptor on platelets. This binding prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting platelet aggregation and thrombus formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(alpha-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine Hcl is unique due to its specific chemical structure, which provides a balance between potency, safety, and pharmacokinetic properties. Its rapid conversion to the active metabolite and strong binding affinity to the P2Y12 receptor make it a valuable addition to the class of antiplatelet agents .

Properties

Molecular Formula

C18H19ClFNO2S

Molecular Weight

367.9 g/mol

IUPAC Name

5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;hydrochloride

InChI

InChI=1S/C18H18FNO2S.ClH/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15;/h1-4,9,11,15,17H,5-8,10H2;1H

InChI Key

GNCJDUATSSIGHD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4C(=CC(=O)S4)C3.Cl

Origin of Product

United States

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